molecular formula C21H19FN2O3 B5598777 (3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5598777
M. Wt: 366.4 g/mol
InChI Key: AKHWPOBMQKZTTH-ZWKOTPCHSA-N
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Description

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, an indole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Indole Moiety: The indole ring is synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The fluorophenyl and indole intermediates are coupled with a pyrrolidine derivative under conditions that promote the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(3-chlorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(3-bromophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(3-methylphenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid

Uniqueness

The presence of the fluorine atom in (3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid imparts unique electronic properties, making it distinct from its analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-23-9-8-15-16(6-3-7-19(15)23)20(25)24-11-17(18(12-24)21(26)27)13-4-2-5-14(22)10-13/h2-10,17-18H,11-12H2,1H3,(H,26,27)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHWPOBMQKZTTH-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CC(C(C3)C(=O)O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3C[C@H]([C@@H](C3)C(=O)O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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